1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by the presence of hydroxy, methylthio, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-(4-(methylthio)phenyl)ethanol with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a new compound with the nucleophile replacing the methylthio group.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methylphenyl)urea
- 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both methylthio and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-14-7-5-11(6-8-14)15(23)10-21-16(24)22-13-4-2-3-12(9-13)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYODQVSDADXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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